An In-depth Technical Guide to the Synthesis of 2-(6-Chloropyridin-3-YL)ethanamine
An In-depth Technical Guide to the Synthesis of 2-(6-Chloropyridin-3-YL)ethanamine
Introduction
2-(6-Chloropyridin-3-YL)ethanamine is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a range of pharmacologically active molecules. Its structural motif, featuring a substituted pyridine ring linked to an ethylamine side chain, is prevalent in compounds targeting various receptors and enzymes. Notably, this scaffold is a core component of several neonicotinoid insecticides and has been explored in the development of novel pharmaceuticals. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers and professionals in drug discovery and development.
This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-(6-Chloropyridin-3-YL)ethanamine. It is designed to offer not just procedural details but also to impart a deeper understanding of the chemical principles and strategic considerations that underpin each synthetic route. The methodologies described herein are grounded in established chemical literature and patents, providing a reliable resource for laboratory-scale synthesis and process development.
Retrosynthetic Analysis: A Strategic Overview
A logical retrosynthetic disconnection of the target molecule, 2-(6-Chloropyridin-3-YL)ethanamine, points to the corresponding nitrile, 2-(6-chloropyridin-3-yl)acetonitrile, as the most direct precursor. The transformation of a nitrile to a primary amine is a well-established and high-yielding reaction. Consequently, the core of the synthetic challenge lies in the efficient preparation of this key acetonitrile intermediate. This guide will therefore focus on two primary strategic approaches:
-
Pathway 1: Synthesis via Halogenation and Cyanation of 6-Chloro-3-methylpyridine. This route is predicated on the functionalization of a readily available starting material.
-
Pathway 2: Nitrile Reduction Methodologies. This section will delve into the specifics of converting the key intermediate, 2-(6-chloropyridin-3-yl)acetonitrile, into the final product.
Caption: Retrosynthetic approach for 2-(6-Chloropyridin-3-YL)ethanamine.
Pathway 1: Synthesis of 2-(6-Chloropyridin-3-yl)acetonitrile
The most common and industrially viable route to 2-(6-chloropyridin-3-yl)acetonitrile commences with the commercially available 6-chloro-3-methylpyridine. This pathway involves a two-step sequence: benzylic halogenation followed by nucleophilic substitution with a cyanide source.
Step 1: Radical Chlorination of 6-Chloro-3-methylpyridine
The initial step involves the free-radical chlorination of the methyl group of 6-chloro-3-methylpyridine to yield 6-chloro-3-(chloromethyl)pyridine. This reaction is typically initiated by UV light or a radical initiator.
The mechanism proceeds via a classic free-radical chain reaction:
-
Initiation: Homolytic cleavage of a chlorine molecule (Cl₂) by UV light to generate two chlorine radicals (Cl•).
-
Propagation:
-
A chlorine radical abstracts a hydrogen atom from the methyl group of 6-chloro-3-methylpyridine, forming a resonance-stabilized pyridyl-methyl radical and hydrogen chloride (HCl).
-
The pyridyl-methyl radical then reacts with another molecule of Cl₂ to form the desired product, 6-chloro-3-(chloromethyl)pyridine, and a new chlorine radical, which continues the chain.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
Controlling the reaction conditions is crucial to favor mono-chlorination and minimize the formation of di- and tri-chlorinated byproducts.[1][2]
Caption: Radical chlorination of 6-chloro-3-methylpyridine.
Step 2: Cyanation of 6-Chloro-3-(chloromethyl)pyridine
The second step is a nucleophilic substitution reaction where the benzylic chloride is displaced by a cyanide ion. This is typically achieved by treating 6-chloro-3-(chloromethyl)pyridine with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or ethanol.[3][4]
The reaction proceeds via an S_N2 mechanism, where the cyanide ion acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion as the leaving group. The use of a polar aprotic solvent enhances the nucleophilicity of the cyanide ion, thereby facilitating the reaction.
Caption: Cyanation of 6-chloro-3-(chloromethyl)pyridine.
Pathway 2: Reduction of 2-(6-Chloropyridin-3-yl)acetonitrile
The final and critical step in the synthesis is the reduction of the nitrile functionality of 2-(6-chloropyridin-3-yl)acetonitrile to the primary amine, 2-(6-Chloropyridin-3-YL)ethanamine. Two primary methods are widely employed for this transformation: catalytic hydrogenation and chemical reduction with metal hydrides.
Method A: Catalytic Hydrogenation using Raney® Nickel
Catalytic hydrogenation is a robust and scalable method for nitrile reduction. Raney® Nickel, a fine-grained nickel-aluminium alloy, is a commonly used catalyst for this purpose. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol or methanol.[5][6]
The mechanism involves the adsorption of both the nitrile and hydrogen onto the surface of the Raney® Nickel catalyst. The C≡N triple bond is sequentially hydrogenated, first to an imine intermediate, which is then further reduced to the primary amine. The use of ammonia in the reaction mixture can help to suppress the formation of secondary amine byproducts.
Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily converting nitriles to primary amines.[7][8][9] The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by a careful aqueous workup.
The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This is followed by coordination of the nitrogen to the aluminum species. Subsequent additions of hydride ions and a final hydrolysis step liberate the primary amine. Due to the high reactivity of LiAlH₄ with water and other protic solvents, stringent anhydrous conditions are essential for the success and safety of this reaction.
Comparative Analysis of Synthesis Pathways
| Parameter | Pathway 1: Halogenation & Cyanation | Pathway 2A: Raney® Nickel Reduction | Pathway 2B: LiAlH₄ Reduction |
| Starting Material | 6-Chloro-3-methylpyridine | 2-(6-Chloropyridin-3-yl)acetonitrile | 2-(6-Chloropyridin-3-yl)acetonitrile |
| Key Reagents | Cl₂, UV light; NaCN/KCN | Raney® Nickel, H₂ | LiAlH₄ |
| Advantages | Utilizes readily available starting material. | Scalable, cost-effective for large-scale production, avoids stoichiometric metal hydrides. | High yields, generally clean reactions. |
| Disadvantages | Potential for over-halogenation, use of highly toxic cyanides. | Requires specialized high-pressure hydrogenation equipment, catalyst can be pyrophoric. | Highly reactive and moisture-sensitive reagent, requires strict anhydrous conditions, careful workup. |
| Safety Concerns | Handling of chlorine gas and toxic cyanide salts. | Handling of flammable hydrogen gas and pyrophoric catalyst. | Pyrophoric nature of LiAlH₄, violent reaction with water. |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-3-(chloromethyl)pyridine
Materials:
-
6-Chloro-3-methylpyridine
-
Carbon tetrachloride (CCl₄)
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO)
Procedure:
-
To a solution of 6-chloro-3-methylpyridine (1 equivalent) in anhydrous carbon tetrachloride, add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp for 4-6 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash with cold CCl₄.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-chloro-3-(chloromethyl)pyridine, which can be used in the next step without further purification or purified by vacuum distillation.
Protocol 2: Synthesis of 2-(6-Chloropyridin-3-yl)acetonitrile
Materials:
-
6-Chloro-3-(chloromethyl)pyridine
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a well-ventilated fume hood, dissolve 6-chloro-3-(chloromethyl)pyridine (1 equivalent) in anhydrous DMSO.
-
Add sodium cyanide (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 40 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(6-chloropyridin-3-yl)acetonitrile.
Protocol 3: Reduction of 2-(6-Chloropyridin-3-yl)acetonitrile with Raney® Nickel
Materials:
-
2-(6-Chloropyridin-3-yl)acetonitrile
-
Raney® Nickel (slurry in water)
-
Ethanol (or Methanol)
-
Ammonia solution (optional)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a high-pressure hydrogenation vessel, add a solution of 2-(6-chloropyridin-3-yl)acetonitrile (1 equivalent) in ethanol.
-
Carefully add a slurry of Raney® Nickel (approximately 10% by weight of the nitrile). A small amount of ammonia solution can be added to suppress secondary amine formation.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 40-60 °C with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake.
-
Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney® Nickel is pyrophoric and the filter cake should be kept wet with solvent and disposed of appropriately.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 2-(6-Chloropyridin-3-YL)ethanamine. The product can be further purified by vacuum distillation or by salt formation.
Protocol 4: Reduction of 2-(6-Chloropyridin-3-yl)acetonitrile with LiAlH₄
Materials:
-
2-(6-Chloropyridin-3-yl)acetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Aqueous NaOH solution
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5-2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-(6-chloropyridin-3-yl)acetonitrile (1 equivalent) in anhydrous diethyl ether via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:
-
Water (x mL, where x = grams of LiAlH₄ used)
-
15% aqueous NaOH solution (x mL)
-
Water (3x mL)
-
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the mixture and wash the solid with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2-(6-Chloropyridin-3-YL)ethanamine. Further purification can be achieved by vacuum distillation.
References
-
PrepChem. Synthesis of 6-chloro-3-pyridinemethanol. [Link]
- Google Patents. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
-
Chemistry LibreTexts. 9.4: Chlorination vs Bromination. [Link]
-
ResearchGate. Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. [Link]
-
Methylamine Supplier. 2-(6-Chloropyridin-3-Yl)Acetonitrile. [Link]
-
MDPI. Direct Regioselective C-H Cyanation of Purines. [Link]
- Google Patents. US10202365B2 - 2-(pyridin-3-yl)
- Google Patents. CN102827070B - A kind of improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine.
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. [Link]
-
Raney nickel reductions. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Asian Journal of Chemistry. A simple and efficient method for the reduction of nitriles to primary amines. [Link]
-
ResearchGate. (PDF) Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine. [Link]
-
PubMed. C-H Cyanation of 6-Ring N-Containing Heteroaromatics. [Link]
-
Slideshare. 2. LiAlH4. [Link]
-
Common Organic Chemistry. Raney Nickel. [Link]
-
Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]
-
ResearchGate. Preparation of Cyanopyridines by Direct Cyanation. [Link]
-
PubMed. Theoretical study on the methyl radical with chlorinated methyl radicals CH(3-n)Cln (n = 1, 2, 3) and CCl2. [Link]
- Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
-
Wikipedia. Free-radical halogenation. [Link]
-
Chemguide. THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND CYANIDE IONS. [Link]
-
National Institutes of Health. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. [Link]
-
National Institutes of Health. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. [Link]
-
Chemical Communications (RSC Publishing). Rhodium(iii)-catalyzed aromatic C–H cyanation with dimethylmalononitrile as a cyanating agent. [Link]
-
YouTube. Nucleophilic Substitution Reactions of Pyridine. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. CN101486676B - The preparation method of cyanomethylpyridine compound - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
